Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
“Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of such compounds often involves the use of various strategies . For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring in the structure can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The reactions could be influenced by factors such as the substituents on the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its structure and the substituents on the thiazole ring .Scientific Research Applications
Antitumor Properties and Mechanism of Action
Preclinical Evaluation of Antitumor Properties
Novel benzothiazoles, including compounds structurally related to Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites, with modifications like fluorination enhancing metabolic stability. Amino acid conjugation has been explored to improve solubility and bioavailability, showing significant tumor growth retardation in breast and ovarian cancer models with manageable toxic side effects (Bradshaw et al., 2002).
Synthesis and Biological Activity Evaluation
Research has also focused on synthesizing fluorinated benzothiazoles, indicating potent cytotoxicity in human breast cancer cell lines. The fluorination strategy does not compromise the induction of cytochrome P450 CYP1A1, essential for the antitumor specificity of these compounds (Hutchinson et al., 2001).
Biochemical Studies
Protective Effects Against Ethanol-induced Oxidative Stress
Some derivatives, including those related to the structure of interest, have been investigated for their protective effects against ethanol-induced oxidative stress in mice. These findings suggest that certain thiazolo-triazole compounds could help control ethanol-induced oxidative stress selectively in organs (Aktay et al., 2005).
Pharmaceutical Properties for Clinical Evaluation
A series of water-soluble amino acid prodrugs of antitumor benzothiazoles have been synthesized, addressing formulation and bioavailability issues. These prodrugs exhibit good water solubility and stability, with one lysyl-amide derivative selected for phase 1 clinical evaluation (Hutchinson et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S/c1-32-21(31)13-6-8-14(9-7-13)25-20(30)19(29)24-11-10-15-12-33-22-26-18(27-28(15)22)16-4-2-3-5-17(16)23/h2-9,12H,10-11H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWKXVSFFWRRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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